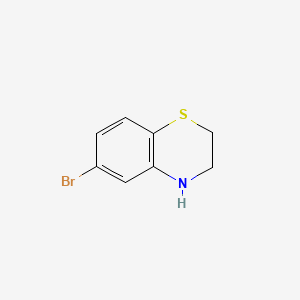

6-Bromo-3,4-dihydro-2H-1,4-benzothiazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

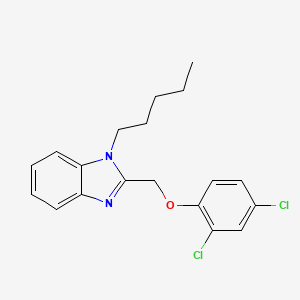

“6-Bromo-3,4-dihydro-2H-1,4-benzothiazine” is an organic compound that belongs to the class of organoheterocyclic compounds known as benzothiazines . It has a molecular weight of 230.12 . This compound is part of the product portfolio of Thermo Scientific Chemicals .

Synthesis Analysis

The synthesis of “this compound” involves the cyclization of a substituted o-aminobenzyl bromide with sulfur in the presence of a reducing agent. The detailed synthesis method can be found in the source.

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string BrC1=CC=C2C(NCCS2)=C1 . The InChI key for this compound is AUIBYERXYVUBIL-UHFFFAOYSA-N .

Chemical Reactions Analysis

“this compound” has been used as a catalyst in the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .

Physical and Chemical Properties Analysis

“this compound” is a solid compound . It is incompatible with oxidizing agents .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Reactions

6-Bromo-3,4-dihydro-2H-1,4-benzothiazine and its derivatives have been explored in various organic synthesis reactions. For instance, Coutts et al. (1970) investigated the reactions of benzothiazine hydroxamic acids, revealing complex chemical behaviors and the formation of various compounds, including the 6-bromo derivative (Coutts, Matthias, Mah, & Pound, 1970). Similarly, Katritzky et al. (2002) described a novel synthesis approach for 3,4-dihydro-2H-1,3-benzothiazines, providing insights into the versatility of these compounds in organic chemistry (Katritzky, Xu, & Jain, 2002).

Pharmacological Studies

Some studies have investigated the pharmacological potential of benzothiazine derivatives. For instance, Khelili et al. (2012) studied the pharmacological activity of certain benzothiazine derivatives on rat uterus, aorta, and pancreatic β-cells, highlighting the selective potential of 6-bromo compounds towards uterine smooth muscle (Khelili, Kihal, Yekhlef, de Tullio, Lebrun, & Pirotte, 2012).

Antimicrobial Applications

The antimicrobial properties of benzothiazine derivatives have been a subject of research as well. Armenise et al. (2012) synthesized and evaluated a series of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives for their inhibitory activity against various bacterial and fungal species (Armenise, Muraglia, Florio, De Laurentis, Rosato, Carrieri, Corbo, & Franchini, 2012).

Catalytic Applications

In the field of catalysis, Khazaei et al. (2016) explored the use of a novel N-bromo sulfonamide reagent based on benzothiazine structure for catalyzing the synthesis of various organic compounds under neutral conditions, demonstrating its efficiency and versatility in organic synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2016).

Synthesis of Novel Compounds

Research also focuses on synthesizing new compounds with potential biological activities. For example, Rai et al. (1996) synthesized nitrosourea derivatives of 6-bromo benzothiazines, exploring their potential as anticancer agents (Rai, Gupta, & Gupta, 1996).

Safety and Hazards

This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. When handling this compound, it is advised to wear protective gloves, protective clothing, and eye/face protection. If it gets on the skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep them comfortable for breathing .

Eigenschaften

IUPAC Name |

6-bromo-3,4-dihydro-2H-1,4-benzothiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNS/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIBYERXYVUBIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1)C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide](/img/structure/B2599078.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2599086.png)

![4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde](/img/structure/B2599088.png)

![2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2599096.png)

![N-[4-[4-(3-chloroquinoxalin-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2599099.png)